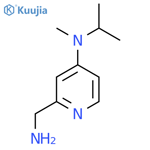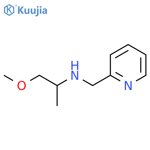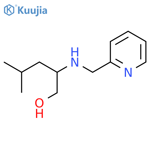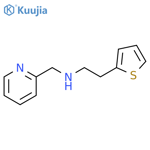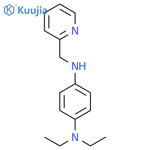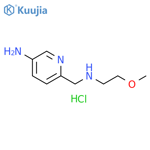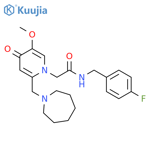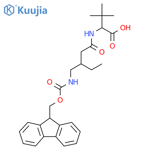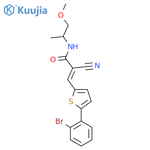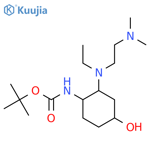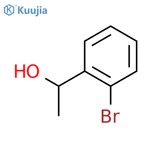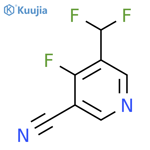2-ピリジルメチルアミン
2-ピリジルメチルアミンは、ピリジン環に2位にメチルアミノ基を有する有機化合物であり、分子式はC₆H₈N₂である。この化合物は極性有機溶媒における良好な溶解性と熱安定性を示し、遷移金属触媒反応におけるキレート配位子として機能する。ピリジン環の電子豊富性とアミノ基の反応性が組み合わさることで、金属錯体形成において高い効率を発揮し、医薬品合成や有機合成の中間体として有用である。特に、立体選択性を要求する反応においても安定した性能を維持する特性が注目される。

関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
推奨される供給者
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
